2-(4-Fluorophenoxy-d4)-acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenoxy-d4)-acetic Acid is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include enhanced stability and distinct spectroscopic characteristics. The presence of deuterium atoms makes it particularly useful in studies involving metabolic pathways, environmental analysis, and chemical reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy-d4)-acetic Acid typically involves the introduction of deuterium atoms into the molecular structure. One common method is the deuteration of 4-fluorophenol, followed by its reaction with chloroacetic acid under basic conditions to form the desired product. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy-d4)-acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(4-Fluorophenoxy-d4)-acetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry due to its distinct isotopic signature.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the metabolism and distribution of pharmaceutical compounds.
Industry: Applied in environmental analysis to detect and quantify pollutants in air, water, and soil samples.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy-d4)-acetic Acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms and metabolic processes. The compound’s unique isotopic signature allows for precise tracking and analysis in various experimental setups.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenoxy)-acetic Acid: The non-deuterated version of the compound, commonly used in similar applications but lacks the enhanced stability and distinct spectroscopic properties of the deuterated form.
2-(4-Chlorophenoxy)-acetic Acid: A structurally similar compound with a chlorine atom instead of fluorine, used in herbicides and plant growth regulators.
2-(4-Bromophenoxy)-acetic Acid: Another analog with a bromine atom, used in similar research applications but with different reactivity and properties.
Uniqueness
2-(4-Fluorophenoxy-d4)-acetic Acid stands out due to its deuterium content, which provides enhanced stability and unique spectroscopic characteristics. This makes it particularly valuable in studies requiring precise tracking and analysis, such as metabolic research and environmental analysis.
Properties
CAS No. |
1346598-29-5 |
---|---|
Molecular Formula |
C8H7FO3 |
Molecular Weight |
174.164 |
IUPAC Name |
2-(2,3,5,6-tetradeuterio-4-fluorophenoxy)acetic acid |
InChI |
InChI=1S/C8H7FO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)/i1D,2D,3D,4D |
InChI Key |
ZBIULCVFFJJYTN-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)O)F |
Synonyms |
p-Fluorophenoxyacetic Acid-d4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.